molecular formula C13H17N3O2 B11745215 2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11745215
M. Wt: 247.29 g/mol
InChI Key: HERKCXONOSJHRO-UHFFFAOYSA-N
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Description

2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, an amino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-methoxybenzylamine with a suitable pyrazole derivative. One common method involves the reaction of 4-methoxybenzylamine with 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)butan-1-ol
  • 2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)propan-1-ol
  • 1-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-one

Uniqueness

2-(3-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-18-12-4-2-11(3-5-12)10-14-13-6-7-16(15-13)8-9-17/h2-7,17H,8-10H2,1H3,(H,14,15)

InChI Key

HERKCXONOSJHRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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